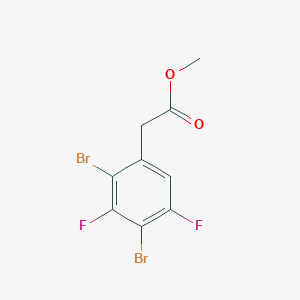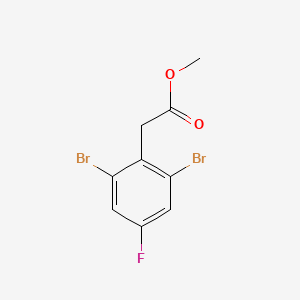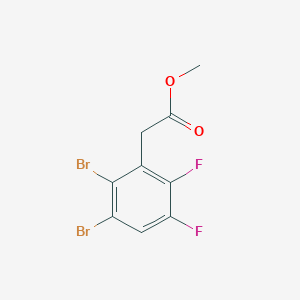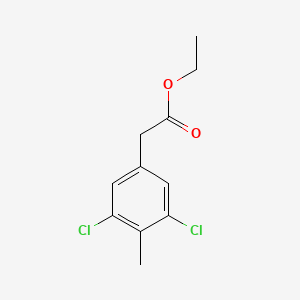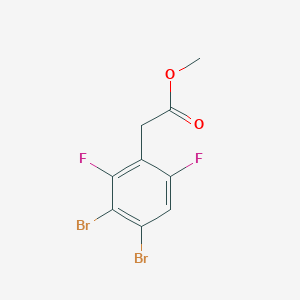
3,6-Dibromo-2-fluorobenzyl alcohol
Overview
Description
3,6-Dibromo-2-fluorobenzyl alcohol is a halogenated aromatic compound characterized by the presence of bromine and fluorine atoms on a benzene ring, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzyl Alcohol: The compound can be synthesized by the sequential halogenation of benzyl alcohol. Initially, benzyl alcohol is subjected to bromination to introduce bromine atoms at the 3 and 6 positions of the benzene ring. Subsequently, fluorination is performed to introduce a fluorine atom at the 2 position.
Direct Halogenation: Another method involves the direct halogenation of 2-fluorobenzyl alcohol using bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of halogen incorporation.
Types of Reactions:
Oxidation: The benzyl alcohol group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can be performed to convert the bromine atoms to hydrogen, resulting in the formation of 2-fluorobenzyl alcohol.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 3,6-Dibromo-2-fluorobenzoic acid
Reduction: 2-Fluorobenzyl alcohol
Substitution: Various substituted benzyl alcohols depending on the nucleophile used
Scientific Research Applications
3,6-Dibromo-2-fluorobenzyl alcohol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,6-Dibromo-2-fluorobenzyl alcohol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparison with Similar Compounds
3,6-Dibromo-2-fluorobenzyl alcohol is unique due to its specific halogenation pattern. Similar compounds include:
3,6-Dibromobenzyl alcohol: Lacks the fluorine atom.
2-Fluorobenzyl alcohol: Lacks the bromine atoms.
3,6-Dibromo-2-chlorobenzyl alcohol: Contains chlorine instead of fluorine.
Properties
IUPAC Name |
(3,6-dibromo-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYJBBWWBSNPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





